3-(Benzylamino)-4-nitrobenzoic acid
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Overview
Description
3-(Benzylamino)-4-nitrobenzoic acid is an organic compound that features a benzylamino group attached to a benzoic acid core, with a nitro group positioned at the 4th carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method starts with 4-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The benzylamino group can be oxidized to form corresponding benzylidene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-(Benzylamino)-4-aminobenzoic acid.
Oxidation: Benzylidene-4-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Benzylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.
3-Aminobenzoic acid: Lacks the nitro group, which reduces its potential for redox reactions.
Benzylamine: Lacks the benzoic acid core, limiting its applications in organic synthesis.
Uniqueness
3-(Benzylamino)-4-nitrobenzoic acid is unique due to the presence of both the benzylamino and nitro groups, which confer a combination of reactivity and biological activity not found in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzylamino)-4-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMVBTNEUYMWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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